

Confirming c-Myc Degradation with WBC100

Treatment: A Comparative Guide

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Compound of Interest

Compound Name: WBC100

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The c-Myc oncogene, a master regulator of cellular proliferation and metabolism, is dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has posed a significant challenge for decades. This guide provides a comparative analysis of a novel c-Myc degrader, **WBC100**, alongside other emerging strategies for targeting c-Myc, supported by experimental data and detailed protocols.

Executive Summary

WBC100 is a "molecule glue" that potently and selectively induces the degradation of the c-Myc protein.^{[1][2][3][4][5]} It achieves this by binding to the NLS1–Basic–NLS2 region of c-Myc, facilitating its ubiquitination by the E3 ligase CHIP, and subsequent degradation by the 26S proteasome.^{[1][4][6][7][8]} This guide compares the efficacy of **WBC100** with alternative c-Myc degradation strategies, namely BET bromodomain inhibitors and Proteolysis Targeting Chimeras (PROTACs), providing a quantitative overview and detailed experimental methodologies for researchers seeking to validate c-Myc degradation.

Quantitative Comparison of c-Myc Degraders

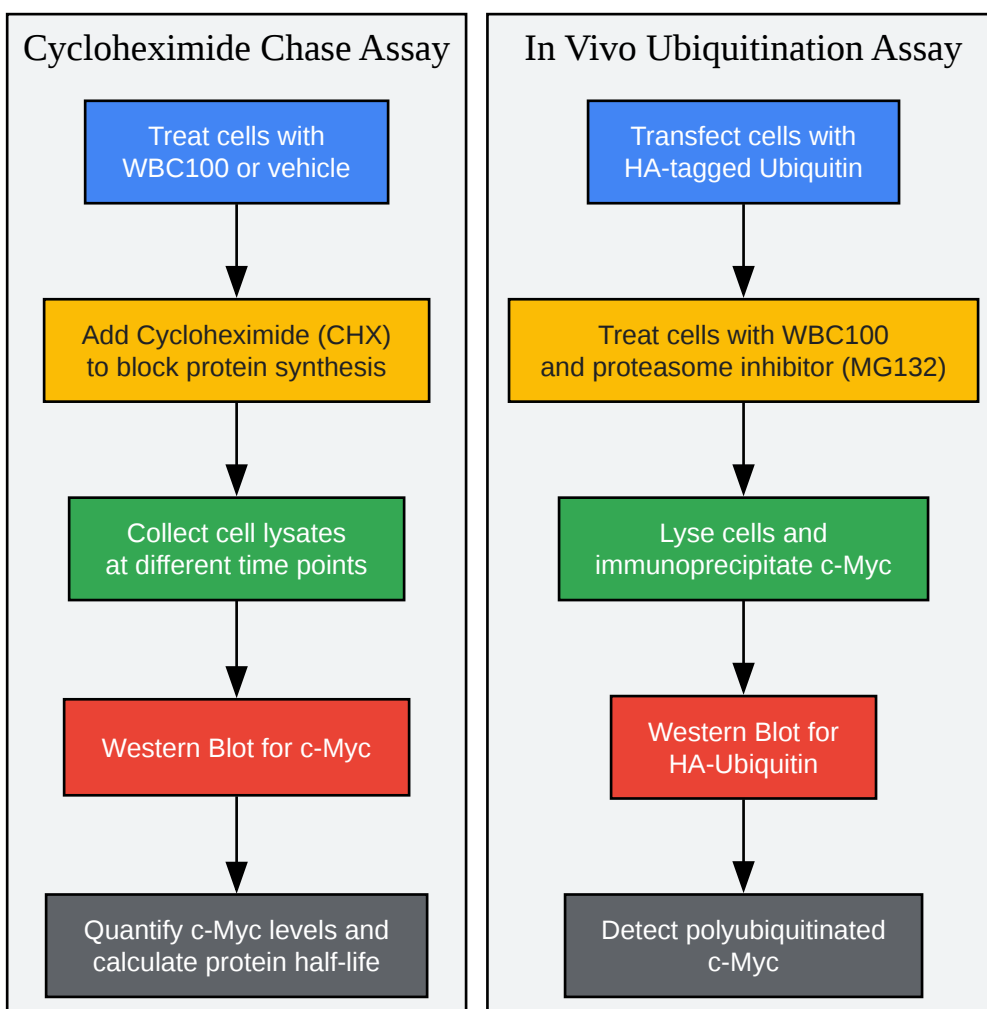
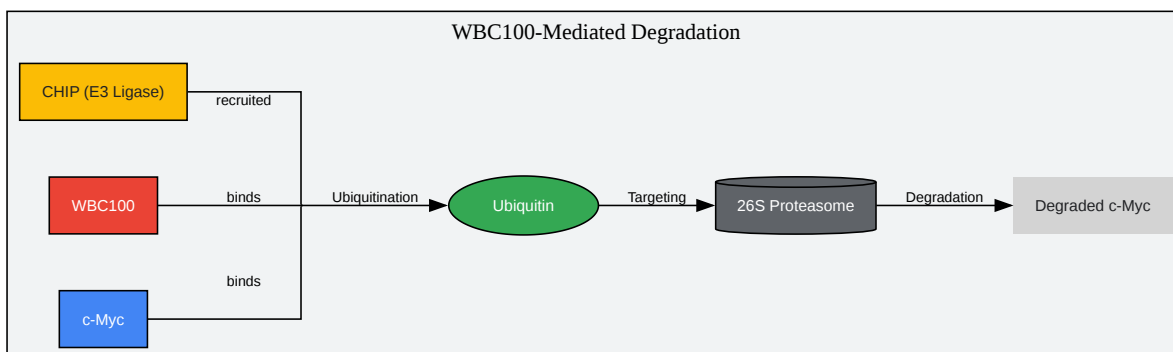
The following table summarizes the quantitative data on the efficacy of **WBC100** and alternative c-Myc degraders. It is important to note that different metrics are used to quantify the efficacy of these compounds. Half-life reduction directly measures the change in protein

stability, while DC50 represents the concentration required to achieve 50% degradation of the target protein.

Compound/Class	Mechanism of Action	Cell Line(s)	Quantitative Metric	Result
WBC100	Molecule Glue c-Myc Degradar	MOLM-13	Half-life Reduction	From 55 min to 31 min
H9	Half-life Reduction	From 50 min to 32 min		
BET Inhibitors (e.g., JQ1)	Transcriptional Repression of c-Myc	Various	Effect on Protein Stability	Variable; can decrease transcription but may not always lead to degradation, and can sometimes stabilize the protein. [9] [10]
PROTACs (General)	Targeted c-Myc Degradation	Prostate and Breast Cancer Cells	DC50	~10 μ M
ARV-825 (BET-PROTAC)	BRD4 Degradation (indirect c-Myc reduction)	Burkitt's Lymphoma cells	DC50 (for BRD4)	<1 nM
Aptamer-based PROTAC (ProMyc)	Targeted c-Myc Degradation	HCT116	DC50	Not explicitly stated, but effective degradation shown at 50 nM. [11] [12]
MYC Degradar 1 TFA (A80.2HCl)	Molecular Glue c-Myc Degradar	Bladder, Prostate, Breast Cancer Cells	Effective Concentration	Nanomolar concentrations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.



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